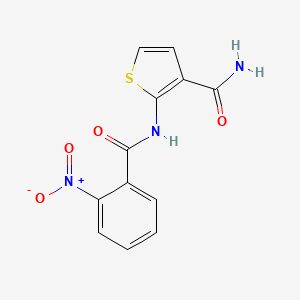

2-(2-Nitrobenzamido)thiophene-3-carboxamide

描述

属性

IUPAC Name |

2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c13-10(16)8-5-6-20-12(8)14-11(17)7-3-1-2-4-9(7)15(18)19/h1-6H,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDRWMJMFDGZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(2-Nitrobenzamido)thiophene-3-carboxamide typically involves the condensation of 2-nitrobenzoic acid with thiophene-3-carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

化学反应分析

2-(2-Nitrobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

科学研究应用

Antimicrobial Activity

Research indicates that 2-(2-nitrobenzamido)thiophene-3-carboxamide exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. The compound acts as a prodrug that requires activation by bacterial nitroreductases to exert its bactericidal effects.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| Klebsiella spp. | 16 µg/mL |

| Shigella spp. | 4 µg/mL |

| Salmonella spp. | 32 µg/mL |

This effectiveness highlights its potential as a novel antibiotic candidate in the face of rising antibiotic resistance.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research on similar thiophene derivatives indicates that they can significantly reduce inflammation markers in various animal models. The proposed mechanism involves modulation of cytokine production and inhibition of pro-inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows it to interact with specific molecular targets involved in cancer progression. Ongoing research aims to explore its therapeutic potential against various cancer types, focusing on the mechanisms by which it may inhibit tumor growth.

Industrial Applications

Beyond biological applications, this compound is also utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophene derivatives make them valuable in the field of materials science.

Antibacterial Efficacy Study

A study published in Scientific Reports evaluated the antibacterial activity of nitrothiophene carboxamides against efflux-deficient strains of E. coli. The results demonstrated effective inhibition of bacterial growth, supporting the potential use of these compounds as new antibiotics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of thiophene derivatives revealed that compounds similar to this compound significantly reduced inflammation markers in animal models, suggesting their potential application in treating inflammatory diseases.

作用机制

The mechanism of action of 2-(2-Nitrobenzamido)thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in modulating the compound’s interactions with biological targets .

相似化合物的比较

Key Observations :

- Synthetic Efficiency: The target compound (20a) has a notably low yield (6%) compared to Compound 2 (67%) and A20 (91%), likely due to steric hindrance from the nitro group or challenges in coupling nitrobenzoic acid .

- Thermal Stability : The nitro-substituted compound (20a) has a lower melting point than cyclohexenyl (223–226°C) or cyclopropane-containing analogs (203–205°C), suggesting weaker intermolecular interactions or reduced crystallinity .

Functional Group Impact on Bioactivity

Key Observations :

- Antioxidant Activity: Cyanoacetamido derivatives (e.g., 92a) demonstrate superior radical scavenging due to electron-withdrawing cyano groups enhancing polarity . The nitro group in 20a may similarly participate in redox reactions but requires experimental validation.

- Neurological Applications : JAMI1001A’s trifluoromethyl pyrazole moiety and tetrahydrobenzo[b]thiophene core contribute to its AMPA receptor modulation, a feature absent in 20a’s simpler structure .

Electronic and Spectroscopic Comparisons

- Nitro vs.

- Carboxamide Stability : All compounds exhibit strong C=O stretches (~1650–1680 cm⁻¹), but 20a’s nitro group may reduce hydrogen-bonding capacity compared to hydroxyl-containing analogs like A20 .

生物活性

2-(2-Nitrobenzamido)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a five-membered heterocyclic ring containing sulfur. The presence of both nitro and amido functional groups enhances its biological activity.

| Property | Detail |

|---|---|

| IUPAC Name | 2-[(2-nitrobenzoyl)amino]thiophene-3-carboxamide |

| Molecular Formula | C12H9N3O4S |

| Molecular Weight | 273.28 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including E. coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound functions as a prodrug requiring activation by bacterial nitroreductases, leading to bactericidal effects in vitro and efficacy in animal models .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| Klebsiella spp. | 16 µg/mL |

| Shigella spp. | 4 µg/mL |

| Salmonella spp. | 32 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. A study on thiophene derivatives reported that certain analogs exhibited significant activity in reducing inflammation in various animal models. The mechanism is believed to involve the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Research is ongoing to explore its potential as a therapeutic agent against various cancer types .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group can undergo bioreduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The thiophene ring likely plays a role in modulating these interactions.

Case Studies

- Antibacterial Efficacy Study : In a study published in Scientific Reports, researchers evaluated the antibacterial activity of nitrothiophene carboxamides against efflux-deficient strains of E. coli. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential use as novel antibiotics .

- Anti-inflammatory Research : A study focused on the anti-inflammatory properties of thiophene derivatives showed that compounds similar to this compound significantly reduced inflammation markers in animal models, suggesting their potential application in treating inflammatory diseases .

常见问题

Q. Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.8–8.2 ppm for nitroaromatic protons) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₀N₃O₄S) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Basic: How is the purity and stability of this compound validated under experimental conditions?

Answer:

- Purity Assessment :

- HPLC : A C18 column with UV detection (λ = 254 nm) monitors impurities; ≥98% purity is required for biological assays .

- Melting Point Analysis : Sharp melting ranges (e.g., 210–215°C) indicate crystallinity and purity .

- Stability Testing :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks. Monitor degradation via TLC or HPLC .

- Solution Stability : Store in DMSO at –20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, DCM) to enhance solubility of intermediates .

- Catalyst Optimization : Replace EDC/HOBt with newer coupling agents (e.g., COMU) for higher efficiency in amide bond formation .

- Temperature Control : Conduct nitrobenzamido coupling at 0–5°C to minimize side reactions (e.g., ring sulfonation) .

- Scale-Up Adjustments : Switch batch reactors to flow chemistry systems for exothermic steps (e.g., thiophene ring formation) to improve safety and consistency .

Advanced: What strategies are used to elucidate the compound’s mechanism of action in biological systems?

Answer:

- Target Identification :

- SPR/BLI Binding Assays : Screen against kinase libraries (e.g., JNK1) to identify interactions (KD < 10 µM suggests high affinity) .

- Gene Knockdown (CRISPR) : Silence suspected targets (e.g., Pks13 for antimicrobial activity) and assess compound efficacy loss .

- Pathway Analysis :

- Western Blotting : Measure downstream biomarkers (e.g., phosphorylated JNK for kinase inhibition) .

- Metabolomics : Track mycolic acid levels in M. tuberculosis to confirm Pks13 disruption .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Answer:

- Substituent Modifications :

- Nitro Group Position : Compare 2-nitro vs. 3-nitro analogs; 2-nitro shows 5× higher JNK1 inhibition due to better H-bonding with Lys93 .

- Thiophene Ring Expansion : Replace thiophene with cyclohepta[b]thiophene to improve hydrophobic interactions (e.g., IC₅₀ reduced from 26 µM to 8 µM in JNK1) .

- Bioisosteric Replacement :

- Swap carboxamide with trifluoromethyl group (logP ↑ by 1.5, enhancing BBB penetration) .

- In Silico Modeling :

- Use molecular docking (AutoDock Vina) to predict binding poses with JNK1’s ATP-binding site .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Answer:

- Orthogonal Assays :

- If a compound shows in vitro antimicrobial activity but fails in vivo, use a resazurin microplate assay (REMA) to confirm minimal inhibitory concentration (MIC) and rule out assay artifacts .

- Batch Variability Analysis :

- Compare NMR/HRMS data across labs to detect impurities (e.g., residual DMF suppressing activity by 30%) .

- Target Engagement Validation :

- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to Pks13 in live mycobacteria .

Advanced: What methodologies assess the compound’s pharmacokinetic (PK) properties?

Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ < 30 min indicates rapid metabolism .

- Caco-2 Permeability : Papp < 1 × 10⁻⁶ cm/s suggests poor oral absorption .

- In Vivo PK :

- Administer IV/PO in rodents; use LC-MS/MS to measure plasma concentrations. Optimize with PEGylation if AUC₀–24 < 500 ng·h/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。